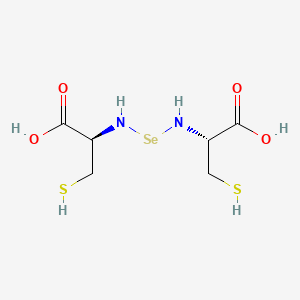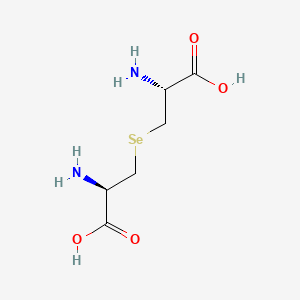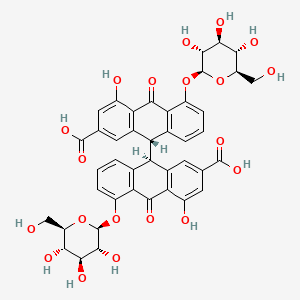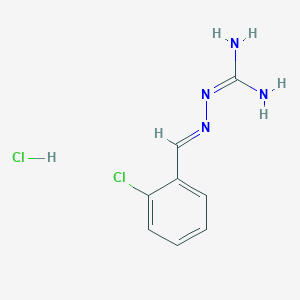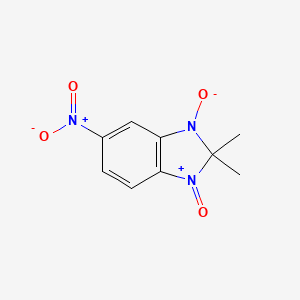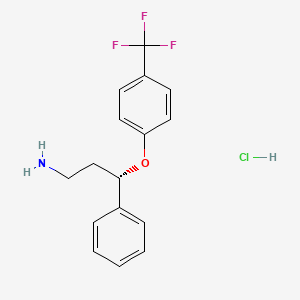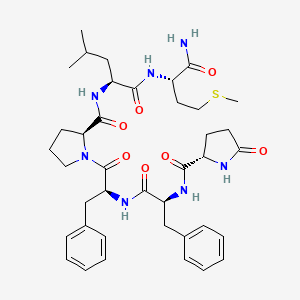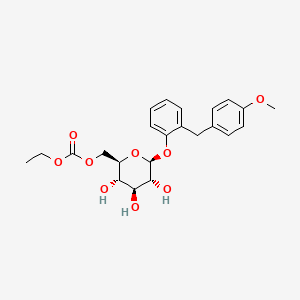
S-双氯芬酸
概述
描述
ATB-337 is a hybrid molecule that combines a hydrogen sulfide donor with the nonsteroidal anti-inflammatory drug diclofenac . Hydrogen sulfide is a newly recognized signaling molecule with potent cytoprotective actions, involved in mediating many physiological processes such as the maintenance of gastrointestinal mucosal defense and repair . ATB-337 has been shown to exert significant anti-inflammatory effects while minimizing gastrointestinal damage compared to traditional nonsteroidal anti-inflammatory drugs .
科学研究应用
ATB-337 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydrogen sulfide release in various chemical reactions.
Biology: Investigated for its role in modulating biological processes such as inflammation and cell signaling.
Industry: Used in the development of new anti-inflammatory drugs with improved safety profiles.
作用机制
Target of Action
S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
S-Diclofenac inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition is the common mechanism linking each effect of diclofenac . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion, which is related to increased potency .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by S-Diclofenac leads to a decrease in the formation of prostaglandin precursors . This affects the biochemical pathways involved in inflammation and pain signaling . The initial hydroxylation of diclofenac has been detected in all tested isolates .
Pharmacokinetics
When given orally, the absorption of S-Diclofenac is rapid and complete . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose for oral doses between 25 to 150mg . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine, very little drug is eliminated unchanged .
Result of Action
The inhibition of COX-1 and COX-2 by S-Diclofenac leads to decreased formation of prostaglandin precursors, resulting in antipyretic, analgesic, and anti-inflammatory properties . This makes S-Diclofenac a first-line therapy for acute and chronic pain and inflammation from a variety of causes .
Action Environment
S-Diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . As wastewater is the key exposure route for wildlife, environmental factors such as water quality and treatment processes can influence the compound’s action, efficacy, and stability .
安全和危害
Diclofenac has some safety concerns. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, do not breathe (dust, vapor, mist, gas), and do not ingest . If swallowed, seek immediate medical assistance . Long-term use of diclofenac can increase the risk of serious cardiovascular events .
未来方向
Future therapies for conditions treated by diclofenac must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Given the inadequacies and limitations of current treatment options, innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating these conditions .
生化分析
Biochemical Properties
S-Diclofenac plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect liver histology and protein expression levels . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
S-Diclofenac has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause alterations in hepatocytes .
Molecular Mechanism
The molecular mechanism of S-Diclofenac involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its pharmacological and potentially toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Diclofenac change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-Diclofenac vary with different dosages in animal models. For instance, studies have shown that co-administration of S-Diclofenac with certain bacteria strains can lead to significant alterations in liver histology and protein expression levels .
Metabolic Pathways
S-Diclofenac is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
S-Diclofenac is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ATB-337 involves the esterification of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid with 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenol . The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of ATB-337 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
ATB-337 undergoes various chemical reactions, including:
Oxidation: ATB-337 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur species.
Substitution: ATB-337 can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted esters and amides.
相似化合物的比较
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug that is part of the ATB-337 molecule.
ATB-346: Another hydrogen sulfide-releasing nonsteroidal anti-inflammatory drug.
Nitric oxide-releasing nonsteroidal anti-inflammatory drugs: Compounds that release nitric oxide to provide cytoprotective effects.
Uniqueness of ATB-337
ATB-337 is unique in its ability to release hydrogen sulfide, which provides additional cytoprotective and anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs . This results in reduced gastrointestinal damage and improved safety profiles .
属性
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912758-00-0 | |
| Record name | S-Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
